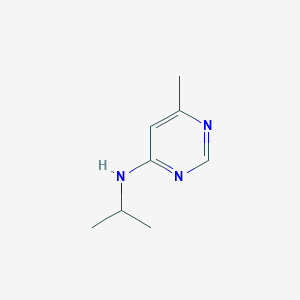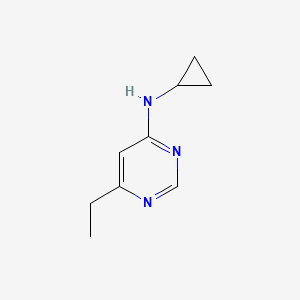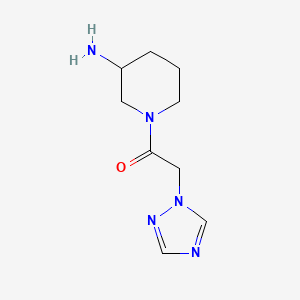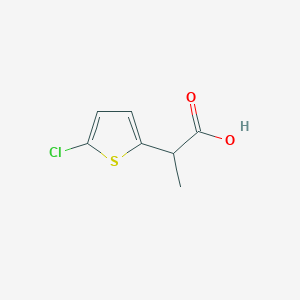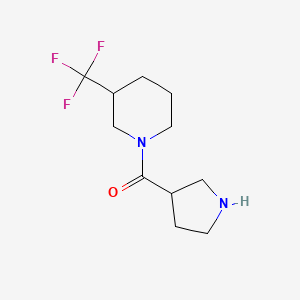
1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine
Overview
Description
1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine, also known as PCP, is a synthetic dissociative drug that has been widely used in scientific research due to its unique properties. This compound was first synthesized in the 1950s and has since been used in various research studies to explore its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By binding to the receptor, this compound blocks the influx of calcium ions and disrupts the normal functioning of the receptor, leading to the dissociative and hallucinogenic effects associated with the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. In addition to its effects on the NMDA receptor, this compound also interacts with other neurotransmitter systems, including dopamine, serotonin, and acetylcholine. These interactions can lead to a range of effects, including altered perception, cognition, and mood, as well as changes in heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine has several advantages for use in laboratory experiments. It is a potent and selective NMDA receptor antagonist, making it an ideal tool for studying the role of this receptor in various physiological and pathological processes. However, this compound also has several limitations, including its potential for toxicity and abuse, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine. One area of interest is the development of new NMDA receptor antagonists with improved selectivity and safety profiles. Another area of interest is the use of this compound and other dissociative drugs in the treatment of psychiatric disorders, such as depression and anxiety. Finally, there is a need for further research on the long-term effects of this compound use, both in terms of its potential for addiction and its impact on cognitive and neurological function.
Scientific Research Applications
1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine has been widely used in scientific research due to its ability to induce dissociative states and alter perception and cognition. It has been used in studies exploring the effects of NMDA receptor antagonists on the brain, as well as in studies investigating the neurobiology of addiction and psychiatric disorders.
properties
IUPAC Name |
pyrrolidin-3-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O/c12-11(13,14)9-2-1-5-16(7-9)10(17)8-3-4-15-6-8/h8-9,15H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSOFXWPXQOGJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCNC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



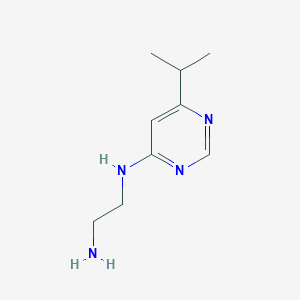

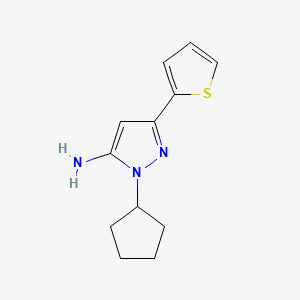
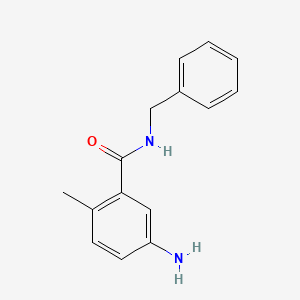
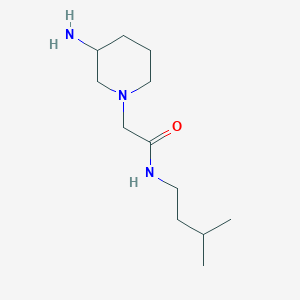
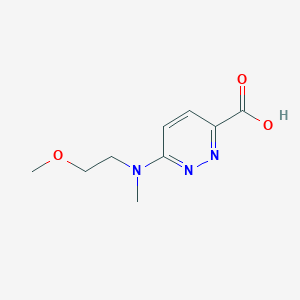
![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid](/img/structure/B1465719.png)
![2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1465720.png)
![4-[2-(4-Methoxybenzylamino)ethyl]phenol](/img/structure/B1465722.png)
